

Application Note: Liquid-Liquid Extraction Protocol for Tenoxicam Analysis in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tenoxicam-d4	
Cat. No.:	B590001	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used in the treatment of inflammatory and degenerative rheumatic diseases. Accurate and reliable quantification of Tenoxicam in biological matrices, such as human plasma, is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This application note provides a detailed liquid-liquid extraction (LLE) protocol for the efficient recovery of Tenoxicam from human plasma prior to chromatographic analysis. LLE is a robust and cost-effective sample preparation technique that effectively removes interfering substances from the plasma matrix, thereby improving the accuracy and sensitivity of the analytical method.

Experimental Protocols

This section details two common LLE methodologies for Tenoxicam extraction from human plasma, utilizing different organic solvents.

2.1. Method 1: Dichloromethane Extraction

This protocol is adapted from a high-performance liquid chromatographic (HPLC) method for Tenoxicam determination in plasma.[1][2]



Materials and Reagents:

- Human plasma samples
- Tenoxicam standard
- Dichloromethane (HPLC grade)
- Phosphate buffer (pH 3.0 or 4.0)
- Methanol (HPLC grade)
- Centrifuge tubes (e.g., 15 mL polypropylene)
- Vortex mixer
- Centrifuge
- Sample evaporator (e.g., nitrogen stream)
- HPLC system with UV detection (355 nm or 371 nm)

Protocol:

- Sample Preparation:
 - Pipette 0.5 mL of human plasma into a centrifuge tube.
 - Add a suitable internal standard if required.
 - Acidify the plasma by adding phosphate buffer to achieve a pH of 3.0 or 4.0.[2]
- Liquid-Liquid Extraction:
 - Add 5 mL of dichloromethane to the acidified plasma sample.
 - Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of Tenoxicam into the organic phase.



- Centrifuge the mixture at 3000 rpm for 10-15 minutes to separate the aqueous and organic layers.
- Sample Concentration:
 - Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
 - Evaporate the dichloromethane to dryness under a gentle stream of nitrogen at ambient temperature.
- Reconstitution:
 - Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100-200 μL
 of a methanol-phosphate buffer mixture).[1]
 - Vortex briefly to dissolve the residue completely.
 - The sample is now ready for injection into the HPLC system.

2.2. Method 2: Ethyl Acetate Extraction

This protocol is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of multiple NSAIDs, including Tenoxicam.[3]

Materials and Reagents:

- Human plasma samples (100 μL)
- · Tenoxicam standard
- Isoxicam (or other suitable internal standard)
- Ethyl acetate (HPLC grade)
- Acidifying agent (e.g., formic acid or HCl)
- Methanol (HPLC grade)
- Ammonium formate buffer (15 mM, pH 3.0)



- Centrifuge tubes
- Vortex mixer
- Centrifuge
- Sample evaporator

Protocol:

- Sample Preparation:
 - Pipette 100 μL of human plasma into a microcentrifuge tube.
 - Add the internal standard (e.g., Isoxicam).
 - Acidify the plasma to a pH of approximately 3.0.
- Liquid-Liquid Extraction:
 - Add 1 mL of ethyl acetate to the plasma sample.
 - Vortex the mixture for 1-2 minutes.
 - Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes.
- Sample Concentration:
 - Transfer the upper organic layer (ethyl acetate) to a clean tube.
 - Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitution:
 - \circ Reconstitute the residue in 100 μL of the mobile phase (e.g., methanol:ammonium formate buffer (15 mM, pH 3.0) (60:40, v/v)).[3]
 - The sample is now ready for LC-MS/MS analysis.



Data Presentation

The following table summarizes the quantitative data from various validated methods for Tenoxicam analysis utilizing LLE.

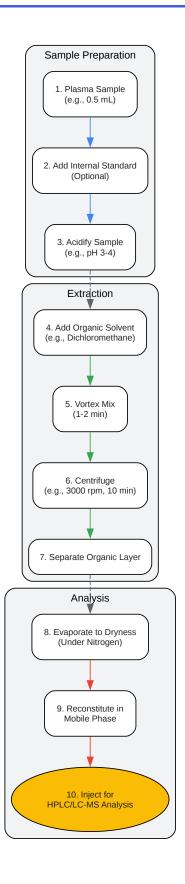
Parameter	Method 1 (Dichlorometh ane)	Method 2 (Ethyl Acetate)	Protein Precipitation (Acetonitrile)	Reference
Analytical Technique	HPLC-UV	LC-MS/MS	RP-HPLC-UV	[1][3][4][5]
Linearity Range	5 - 2000 ng/mL	0.5 - 200 ng/mL	0.325 - 20 μg/mL	[1][3][4][5]
Extraction Recovery	98.99 ± 4.3%	78.3 - 87.1%	98.5%	[1][3][4][5]
Limit of Detection (LOD)	5 ng/mL	Not Reported	Not Reported	[1]
Limit of Quantification (LOQ)	Not Reported	0.50 ng/mL	0.325 μg/mL	[3][4][5]

Note: The protein precipitation method using acetonitrile is included for comparison, although it is a different sample preparation technique.[4][5]

Mandatory Visualization

The following diagram illustrates the general workflow for the liquid-liquid extraction of Tenoxicam from human plasma.





Click to download full resolution via product page

Caption: Workflow of the LLE protocol for Tenoxicam analysis.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Determination of tenoxicam in plasma by high-performance liquid chromatography -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of tenoxicam in human plasma by high-performance liquid chromatography
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DETERMINATION OF TENOXICAM IN THE PLASMA BY REVERSE PHASE HPLC METHOD USING SINGLE STEP EXTRACTION TECHNIQUE: A RELIABLE AND COST EFFECTIVE APPROACH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Liquid-Liquid Extraction Protocol for Tenoxicam Analysis in Human Plasma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b590001#liquid-liquid-extraction-lle-protocol-for-tenoxicam-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com